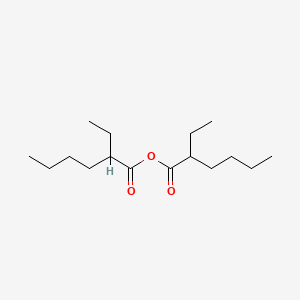

2-Ethylhexanoic anhydride

Description

Contextualization within Organic Synthesis and Anhydride (B1165640) Chemistry

2-Ethylhexanoic anhydride, with the chemical formula C16H30O3, is an anhydride derived from 2-ethylhexanoic acid. cymitquimica.com In the realm of organic synthesis, it serves as a versatile reagent, primarily in reactions that form esters and amides. cymitquimica.com Its structure, featuring a branched eight-carbon alkyl chain, imparts distinct lipophilicity, which offers unique advantages in various synthetic applications. researchgate.netcamachem.com

Carboxylic acid anhydrides, as a class of compounds, are generally more reactive than their corresponding carboxylic acids, making them effective acylating agents. The reactivity of this compound is centered on the electrophilic nature of its carbonyl carbons, which are susceptible to nucleophilic attack. This characteristic underpins its utility in a range of condensation reactions. cymitquimica.commanavchem.com Unlike more common linear anhydrides, the branched structure of this compound can influence the stereoselectivity of certain reactions, a valuable attribute in the synthesis of complex molecules. researchgate.net

Significance in Modern Chemical Transformations and Materials Science Research

The applications of this compound and its derivatives extend significantly into modern chemical transformations and materials science. researchgate.net Its derivatives, such as metal salts of 2-ethylhexanoic acid, are employed as catalysts in various industrial processes. researchgate.netisatis.net For instance, tin(II) 2-ethylhexanoate (B8288628) is used as a catalyst in the functionalization of polymers like polyhydroxybutyrate (B1163853) (PHB) with maleic anhydride, a process aimed at enhancing the material's properties. mdpi.com

In materials science, the lipophilic nature of the 2-ethylhexyl group is leveraged in the production of a variety of materials. researchgate.net Derivatives of 2-ethylhexanoic acid, for which the anhydride is a key precursor, are used in the formulation of:

Plasticizers: To increase the flexibility of polymers such as polyvinyl chloride (PVC). cymitquimica.comisatis.net

Lubricants: As synthetic lubricant base stocks. cymitquimica.comisatis.net

Surfactants: Due to their ability to form emulsions. cymitquimica.combiosynth.com

Coatings: Metal salts of 2-ethylhexanoic acid act as driers in paints and varnishes. manavchem.comintratec.us

Recent research has explored the use of this compound derivatives in the synthesis of ferroelectric devices, highlighting its expanding role in advanced materials. biosynth.com

Current Research Trajectories and Future Perspectives

The future of this compound in research appears promising, with several key trajectories emerging. One area of focus is the development of more efficient and environmentally benign synthetic methodologies utilizing this anhydride. This includes its application in continuous-flow reactions and biocatalytic processes. researchgate.net For example, lipase-catalyzed esterification reactions to produce esters of 2-ethylhexanoic acid are being investigated as greener alternatives to traditional chemical synthesis. researchgate.net

Furthermore, research is directed towards the synthesis of novel materials with tailored properties using this compound and its derivatives. The modification of biopolymers and the development of advanced composites are active areas of investigation. mdpi.comarxiv.org The unique solubility characteristics and reactivity of this compound make it a valuable tool for creating functional materials with applications in electronics, pharmaceuticals, and specialty chemicals. cymitquimica.comgoogle.com As the demand for high-performance and sustainable materials grows, the role of this compound in advanced chemical research is expected to continue expanding. psmarketresearch.comtransparencymarketresearch.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H30O3 nih.gov |

| Molecular Weight | 270.41 g/mol nih.gov |

| Appearance | Colorless to pale yellow oily liquid cymitquimica.comchemicalbook.com |

| Density | ~0.991 g/cm³ biosynth.comcarlroth.com |

| Boiling Point | 163 °C at 16 mmHg chemicalbook.com |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexanoyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPCUVQDVRZTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957985 | |

| Record name | 2-Ethylhexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36765-89-6 | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36765-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylhexanoic Anhydride and Its Precursors

Industrial and Laboratory Synthesis Pathways to 2-Ethylhexanoic Acid

The industrial production of 2-ethylhexanoic acid predominantly originates from propylene (B89431). wikipedia.org The synthesis is a multi-step process that begins with the hydroformylation of propylene to produce butyraldehyde. wikipedia.orgnih.gov This aldehyde serves as the foundational block for constructing the eight-carbon backbone of 2-ethylhexanoic acid through a series of condensation, hydrogenation, and oxidation reactions. wikipedia.orgnih.gov

Aldol (B89426) Condensation and Hydrogenation Routes

The primary industrial route to 2-ethylhexanoic acid involves the synthesis of its immediate precursor, 2-ethylhexanal (B89479). This process commences with the aldol condensation of n-butyraldehyde. wikipedia.org In this step, two molecules of n-butyraldehyde react, typically in the presence of a base catalyst like sodium hydroxide (B78521), to form 2-ethyl-2-hexenal (B1232207) through an aldol addition followed by dehydration. nih.gov

Subsequently, the unsaturated aldehyde, 2-ethyl-2-hexenal, undergoes hydrogenation. wikipedia.org This step can be tailored to selectively reduce the carbon-carbon double bond while preserving the aldehyde group, yielding 2-ethylhexanal. nih.gov Alternatively, a more extensive hydrogenation can produce 2-ethylhexanol, which would then require an additional oxidation step to form 2-ethylhexanal. nih.gov The direct route from 2-ethyl-2-hexenal to 2-ethylhexanal is often preferred for its atom economy. The resulting 2-ethylhexanal is the direct feedstock for the final oxidation step to produce 2-ethylhexanoic acid. wikipedia.orgnih.gov

Oxidation of 2-Ethylhexanal: Catalytic and Non-Catalytic Approaches

The conversion of 2-ethylhexanal to 2-ethylhexanoic acid is a critical oxidation step. This exothermic reaction is typically performed in the liquid phase using air or pure oxygen as the oxidant and proceeds via a radical chain mechanism. nih.gov Both non-catalytic and catalytic methods are employed, with the latter being more common due to higher efficiency and selectivity.

Non-catalytic oxidation of 2-ethylhexanal can be performed using air or oxygen at elevated temperatures. However, the yields and selectivity are often lower compared to catalyzed reactions. For instance, non-catalytic oxidation at 82°C resulted in yields of 66% with air and 50% with oxygen. nih.gov Another study achieved an 88% yield with oxygen after 2 hours, but required 12 hours to achieve a comparable 86% yield when using air. nih.gov Under non-catalytic conditions, the selectivity towards 2-ethylhexanoic acid is approximately 75%. frontiersin.org

N-Hydroxyphthalimide (NHPI) has emerged as a highly effective organocatalyst for the aerobic oxidation of aldehydes, offering a metal-free alternative. nih.govnih.gov The catalytic mechanism hinges on the formation of the phthalimide-N-oxyl (PINO) radical, which is the key catalytic species. nih.govnih.gov The PINO radical abstracts a hydrogen atom from the aldehyde group of 2-ethylhexanal, generating an acyl radical and regenerating NHPI. nih.gov This acyl radical then reacts with molecular oxygen to form an acylperoxy radical, which propagates the chain reaction, ultimately leading to the formation of 2-ethylhexanoic acid with high selectivity. frontiersin.org

This method is recognized for its high efficiency and mild reaction conditions. researchgate.net Studies have reported achieving a selectivity of over 99% for 2-ethylhexanoic acid when using NHPI as a catalyst in isobutanol as a solvent. nih.govresearchgate.net The combination of NHPI with co-catalysts, such as cobalt species, can further enhance the oxidation of alcohols, which can be intermediates in some synthetic routes. organic-chemistry.org The process is considered environmentally friendly, aligning with the principles of green chemistry. nih.gov

A variety of metal catalysts are employed to improve the rate and selectivity of 2-ethylhexanal oxidation. Transition metal salts, including those of manganese, cobalt, nickel, and copper, are common choices. guidechem.comacs.org These metals can exist in multiple oxidation states, facilitating the radical chain reactions involved in the oxidation process.

Manganese (II) acetate (B1210297) has been shown to be an effective catalyst. In one process, a solution containing 0.2% Mn(Ac)₂ yielded a 2-ethylhexanal conversion rate of 99.7% and a selectivity for 2-ethylhexanoic acid of 95.6%. guidechem.com Another study found that using manganese(II) acetate as a catalyst in octanoic acid as a solvent resulted in a selectivity of 84%. acs.orgacs.org The combination of Mn(II) 2-ethylhexanoate (B8288628) and sodium 2-ethylhexanoate at room temperature and elevated pressure has been reported to produce yields of 97–98%. nih.gov

Other metal catalysts have also been investigated. Cobalt (II), Nickel (II), and Iron (II) complexes have been used to achieve a 70% yield of 2-ethylhexanoic acid in dichloroethane. nih.gov Phosphomolybdovanadium heteropolyacids have also been used as catalysts, demonstrating high activity and reusability, with selectivities up to 99% and yields over 98%. google.com

| Catalyst | Solvent | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Mn(II) acetate | 2-Ethylhexanoic acid | 24°C, O₂ | 95.6% Selectivity | guidechem.com |

| Mn(II) acetate | Octanoic acid | - | 84% Selectivity | acs.orgacs.org |

| Mn(II) / Na 2-ethylhexanoate | - | RT, 0.5-0.75 MPa O₂ | 97-98% Yield | nih.gov |

| Fe(II), Ni(II), or Co(II) complexes | Dichloroethane | RT, O₂ | 70% Yield | nih.gov |

| KOH | - | 50°C, 0.8 MPa O₂ | 84% Yield | nih.gov |

| Phosphomolybdovanadium heteropolyacid | Dilute HCl | 60°C, O₂ | 98.3% Selectivity, 98.8% Yield | google.com |

The choice of solvent significantly impacts both the conversion rate and the product selectivity in the oxidation of 2-ethylhexanal. frontiersin.orgacs.org The polarity of the solvent and its ability to form hydrogen bonds play a critical role in the reaction mechanism. frontiersin.orgnih.gov

In aprotic solvents like n-hexane and cyclohexane, the conversion of 2-ethylhexanal is generally high (over 92%), but the selectivity towards 2-ethylhexanoic acid is lower. For example, in n-hexane, the selectivity was found to be around 67.4%. frontiersin.org As the polarity of the aprotic solvent increases (e.g., acetonitrile), the conversion rate tends to decrease. frontiersin.org

Conversely, protic solvents such as methanol, ethanol, and isopropanol (B130326) lead to a sharp drop in the conversion rate (below 36%). frontiersin.org However, these solvents significantly enhance the selectivity for 2-ethylhexanoic acid, with values reaching over 96%. frontiersin.org This effect is attributed to the formation of hydrogen bonds between the protic solvent and reaction intermediates, which favors the pathway leading to the carboxylic acid. frontiersin.orgnih.gov For instance, an optimal yield of 96% was achieved in isopropanol. frontiersin.org The use of isobutanol as a solvent in NHPI-catalyzed oxidation has also been highlighted for its crucial role in achieving high selectivity (>99%). nih.govresearchgate.net

| Solvent | Solvent Type | Conversion (%) | Selectivity to 2-ETA (%) | Reference |

|---|---|---|---|---|

| n-Hexane | Aprotic | 97.7 | 67.4 | frontiersin.org |

| Cyclohexane | Aprotic | 92.1 | 73.9 | frontiersin.org |

| Acetonitrile | Aprotic (Polar) | 87.2 | 88.1 | frontiersin.org |

| Methanol | Protic | 8.3 | 96.1 | frontiersin.org |

| Ethanol | Protic | 15.2 | 96.5 | frontiersin.org |

| Isopropanol | Protic | 35.1 | 96.8 | frontiersin.org |

| n-Butanol | Protic | 22.5 | 96.6 | frontiersin.org |

Enzymatic Biocatalysis for 2-Ethylhexanoic Acid Production

Enzymatic synthesis represents a green and highly selective alternative for producing 2-ethylhexanoic acid. The cytochrome P450 enzyme system, specifically P450cam, has been studied for its ability to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. acs.orgacs.org This biocatalytic process involves two distinct oxidation reactions at the primary carbon of the alcohol. acs.org

A key advantage of this enzymatic route is its stereoselectivity. P450cam exhibits a preference for the (R)-enantiomer of 2-ethylhexanol. acs.orgacs.org Kinetic studies have shown that (R)-2-ethylhexanoic acid is produced 3.5 times faster than the (S)-enantiomer. acs.orgacs.org In experiments with a racemic mixture of 2-ethylhexanol, the enzyme produced 50% more (R)-2-ethylhexanoic acid than the (S)-form. acs.org This stereoselectivity is significant because the different enantiomers can have distinct biological effects. acs.org While industrial methods typically produce a racemic mixture, biocatalysis offers a pathway to enantiomerically enriched products. acs.org

Cytochrome P450cam Mediated Stereoselective Synthesis

The enzyme Cytochrome P450cam has been investigated for its capacity to stereoselectively synthesize precursors of 2-ethylhexanoic anhydride (B1165640). Research has demonstrated that P450cam can catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. acs.org This biocatalytic approach is significant because the different enantiomers of 2-ethylhexanoic acid exhibit varying biological effects, with the (S)-enantiomer showing no teratogenic effects in some studies. acs.org

Kinetic studies reveal a preference for the formation of the (R)-enantiomer. When starting with a racemic mixture of 2-ethylhexanol, P450cam produces (R)-2-ethylhexanoic acid at a rate 3.5 times faster than the (S)-enantiomer. acs.orgacs.org This stereoselectivity is attributed to differences in how the enantiomers bind within the enzyme's active site. acs.orgacs.org Crystallographic analysis suggests that the (R)-enantiomer binds in a more ordered state compared to the (S)-enantiomer. acs.org

The regioselectivity of the enzyme also plays a crucial role. In assays, (R)-2-ethylhexanoic acid constituted 50% of the total products, whereas (S)-2-ethylhexanoic acid only accounted for 13%. acs.org This inherent stereoselectivity of the wild-type P450cam enzyme provides a foundation for further rational active site engineering to enhance the production of the desired enantiomer. acs.org

Table 1: Stereoselective Production of 2-Ethylhexanoic Acid by P450cam

| Parameter | (R)-enantiomer | (S)-enantiomer | Note |

| Production Rate Ratio | 3.5 | 1 | (R) is produced 3.5x faster than (S). acs.orgacs.org |

| Percentage of Total Products | 50% | 13% | From regioselectivity assays. acs.org |

| Binding State | More ordered | Less ordered | Based on crystallographic studies. acs.org |

Lipase-Catalyzed Esterification for 2-Ethylhexanoate Derivatives

Lipases are another class of enzymes widely used for the synthesis of 2-ethylhexanoate derivatives, particularly through esterification. These enzymes are valued for their ability to perform kinetic resolutions of racemic mixtures, yielding enantiomerically pure compounds. researchgate.net

One prominent example is the use of immobilized lipase (B570770), such as Novozym 435, to catalyze the direct esterification of 2-ethylhexanoic acid and 2-ethyl-1-hexanol to produce 2-ethylhexyl-2-ethylhexanoate. chemguide.co.uk Kinetic studies of this reaction in an n-hexane solvent system have shown that the process follows a Ping-Pong Bi-Bi mechanism. chemguide.co.uk

An important finding from these kinetic studies is the inhibitory effect of one of the substrates, 2-ethylhexanoic acid, on the enzyme's activity. chemguide.co.uk The key kinetic parameters for this specific reaction have been calculated, providing a basis for process optimization. chemguide.co.uk

Table 2: Kinetic Parameters for Lipase-Catalyzed Synthesis of 2-ethylhexyl-2-ethylhexanoate

| Parameter | Value | Unit | Description |

| Rmax | 37.59 | mmol h⁻¹ g⁻¹ | Maximum reaction rate. chemguide.co.uk |

| KmAl | 1.51 | M | Michaelis constant for 2-ethyl-1-hexanol. chemguide.co.uk |

| KmAc | 0.78 | M | Michaelis constant for 2-ethylhexanoic acid. chemguide.co.uk |

| KiAc | 1.55 | M | Inhibition constant for 2-ethylhexanoic acid. chemguide.co.uk |

Direct Synthesis of 2-Ethylhexanoic Anhydride

The direct synthesis of this compound typically involves the dehydration of 2-ethylhexanoic acid. While specific, detailed research findings on the direct synthesis of this compound are not extensively published in the provided results, the general formation of carboxylic anhydrides occurs by removing a molecule of water from two carboxylic acid groups. youtube.com This can be achieved using dehydrating agents or by heating the corresponding carboxylic acid, sometimes in the presence of a catalyst. The resulting anhydride has two carbonyl groups linked by an oxygen atom. khanacademy.org

Advanced Derivatization for Anhydride Conjugates

Carboxylic anhydrides, including this compound, are reactive molecules that can be used for advanced derivatization to form conjugates, particularly through the formation of amide and ester bonds. khanacademy.org These reactions are fundamental in organic synthesis and bioconjugation.

The reaction of an anhydride with an amine or alcohol proceeds through a nucleophilic acyl substitution mechanism. The amine or alcohol attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-O-C bond of the anhydride. The leaving group is a carboxylate anion, which is a relatively good, resonance-stabilized leaving group. khanacademy.org

Amide Formation : When this compound reacts with an amine (R-NH₂), it forms an N-substituted 2-ethylhexanamide (B1203107) and a molecule of 2-ethylhexanoic acid. youtube.comluxembourg-bio.com If excess amine is used, the carboxylic acid byproduct will be neutralized to form an ammonium (B1175870) carboxylate salt. youtube.com This method is a common strategy for creating amide bonds. thermofisher.com

Ester Formation : Similarly, reaction with an alcohol (R-OH) in the presence of a base (like pyridine) yields a 2-ethylhexanoate ester and 2-ethylhexanoic acid. khanacademy.org

These derivatization reactions allow the lipophilic 2-ethylhexanoyl group to be conjugated to various molecules, such as peptides, labels, or other functional chemical moieties, by activating the carboxylic acid for coupling. google.com

Synthesis of Related Organometallic 2-Ethylhexanoate Species (e.g., Rhodium, Tin, Vanadium)

2-Ethylhexanoic acid is widely used to prepare lipophilic metal complexes that are soluble in nonpolar organic solvents. These organometallic species serve as important catalysts and reagents in industrial chemistry.

Rhodium 2-Ethylhexanoate: The synthesis of rhodium(II) 2-ethylhexanoate can be achieved by reacting a rhodium precursor, such as rhodium trichloride, with 2-ethylhexanoic acid in the presence of a base. One method involves adding 2-ethylhexanoic acid and a sodium hydroxide solution to a reaction vessel, stirring, and then adding rhodium trichloride. The mixture is refluxed for an extended period (e.g., 24 hours). After cooling, the pH is adjusted, and the product is isolated and dried, yielding rhodium 2-ethylhexanoate as a green powder. dntb.gov.ua High yields of over 98% have been reported with this method. dntb.gov.ua

Tin 2-Ethylhexanoate: Tin(II) 2-ethylhexanoate is typically produced by the reaction of tin(II) oxide with 2-ethylhexanoic acid. chimia.ch Another method involves reacting elemental tin (in powder or shot form) with 2-ethyl-1-hexanoic acid. This process can be conducted by heating the mixture while introducing air below the surface. uct.ac.za

Vanadium 2-Ethylhexanoate: Vanadium 2-ethylhexanoate can be synthesized by reacting a vanadium precursor with 2-ethylhexanoic acid. For instance, a mixture of ammonium metavanadate, 2-ethylhexanoic acid, and a solvent like mineral spirits is heated. The temperature is gradually increased to facilitate the reaction and remove the water that is formed. acs.org Another precursor, vanadium pentoxide, can also be used, often in conjunction with other metals to create mixed-metal soaps.

Table 3: Synthesis of Organometallic 2-Ethylhexanoate Species

| Metal Species | Precursor(s) | Key Reagents/Conditions | Reported Yield |

| Rhodium(II) 2-ethylhexanoate | Rhodium trichloride | 2-ethylhexanoic acid, Sodium hydroxide, Reflux at 100°C for 24h. dntb.gov.ua | 98-99% dntb.gov.ua |

| Tin(II) 2-ethylhexanoate | Tin(II) oxide or Elemental Tin | 2-ethylhexanoic acid, Heating. chimia.chuct.ac.za | Not specified |

| Vanadium 2-ethylhexanoate | Ammonium metavanadate | 2-ethylhexanoic acid, Mineral spirits, Heating up to 195°C. acs.org | Not specified |

Chemical Reactivity and Reaction Mechanisms of 2 Ethylhexanoic Anhydride

Nucleophilic Acyl Substitution Reactions

Hydrolysis Mechanisms Forming Carboxylic Acids

In the presence of water, 2-ethylhexanoic anhydride (B1165640) undergoes hydrolysis to yield two molecules of 2-ethylhexanoic acid. libretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism where a water molecule acts as the nucleophile. libretexts.orgyoutube.com The process does not require a catalyst. youtube.com

The mechanism involves the initial attack of the oxygen atom of a water molecule on one of the carbonyl carbons of the anhydride. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com The intermediate then collapses, breaking the bond to the leaving group (a 2-ethylhexanoate (B8288628) anion) and reforming the carbonyl double bond. youtube.com Finally, a proton transfer from the oxonium ion to the 2-ethylhexanoate anion results in the formation of two molecules of 2-ethylhexanoic acid. youtube.com

Esterification Pathways with Various Alcohol Substrates

2-Ethylhexanoic anhydride readily reacts with a variety of alcohols to form esters and a molecule of 2-ethylhexanoic acid. libretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where the alcohol serves as the nucleophile. libretexts.orglibretexts.org The reactivity of the anhydride is greater than that of esters but less than that of acyl halides towards nucleophiles. uomustansiriyah.edu.iq

The general mechanism involves the following steps:

Nucleophilic Attack: The oxygen atom of the alcohol attacks one of the carbonyl carbons of the anhydride. libretexts.org

Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the 2-ethylhexanoate group is eliminated as a leaving group. libretexts.org

Proton Transfer: A final proton transfer step yields the ester and a molecule of 2-ethylhexanoic acid. libretexts.org

The reaction can be influenced by the structure of the alcohol substrate. For instance, the esterification of neopentyl glycol with 2-ethylhexanoic acid demonstrates that the formation of the monoester is significantly faster than the subsequent esterification to the diester. acs.org

Amide Formation via Amine Reactivity

The reaction of this compound with primary and secondary amines produces amides and a salt of 2-ethylhexanoic acid. vanderbilt.educhemguide.co.uk This reaction is another instance of nucleophilic acyl substitution, with the amine acting as the nucleophile. vanderbilt.eduderpharmachemica.com The general strategy involves the activation of a carboxylic acid by converting it into a more electrophilic form, such as an anhydride, which then readily reacts with an amine. fishersci.it

The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon of the anhydride. derpharmachemica.com This forms a tetrahedral intermediate which then collapses, expelling the 2-ethylhexanoate leaving group. The resulting products are an amide and a molecule of 2-ethylhexanoic acid. The acidic 2-ethylhexanoic acid then reacts with the basic amine (if excess is present) or another basic species in the reaction mixture to form a salt. chemguide.co.uk For example, the reaction with methylamine (B109427) initially forms N-methylethanamide and ethanoic acid. chemguide.co.uk

Condensation and Oligomerization Reactions

This compound is known to participate in condensation reactions. cymitquimica.com One notable application is in the synthesis of metal-organic decomposition (MOD) precursors, where it reacts with metal alkoxides. dtic.mil For instance, the reaction with titanium isopropoxide is a method to synthesize these precursors more rapidly compared to using 2-ethylhexanoic acid directly. dtic.mil

In the context of polymer chemistry, anhydrides can be involved in polymerization processes. For example, in the synthesis of certain polyesters, phthalic anhydride reacts with the hydroxyl groups of fatty acids. ontosight.ai While specific research on the self-condensation or oligomerization of this compound is not extensively detailed in the provided results, its reactivity suggests potential for such reactions under specific conditions, likely involving the elimination of a small molecule like water if trace amounts are present to initiate hydrolysis.

Mechanistic Elucidation of Catalyzed Reactions Involving this compound

Catalysts are often employed to enhance the rate and selectivity of reactions involving this compound and its derivatives.

Kinetics and Rate-Limiting Steps in Esterification Processes

The kinetics of esterification reactions involving derivatives of this compound have been studied to understand the reaction mechanisms and optimize process conditions.

In a study on the esterification of mono-2-ethylhexyl phthalate (B1215562) (formed from phthalic anhydride and 2-ethylhexanol) catalyzed by sulfuric acid, the reaction was found to be first order with respect to the monoester. epa.gov The reaction rate was independent of the concentration of 2-ethylhexanol, suggesting that the reaction of the monoester is the rate-limiting step. epa.gov

Enzyme-catalyzed esterification has also been investigated. In the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol using immobilized lipase (B570770) (Novozym 435), kinetic studies have been performed. researchgate.netresearchgate.net The initial reaction rate increases with the concentration of 2-ethylhexanoic acid up to a certain point, after which inhibition by the acid may occur. researchgate.net Such enzymatic reactions are often described by models like the Ping-Pong Bi-Bi mechanism, which can account for substrate inhibition. researchgate.net

The study of reaction kinetics, including the determination of rate constants and activation energies, is crucial for identifying the rate-limiting step and understanding the reaction mechanism. mdpi.com For example, in the esterification of neopentyl glycol with 2-ethylhexanoic acid, a significant difference in the reaction rates for the formation of the monoester and diester was observed, indicating distinct kinetic profiles for each step. acs.org

Table of Reaction Parameters for Esterification of Neopentyl Glycol with 2-Ethylhexanoic Acid

| Reactant | Product | Observation |

|---|---|---|

| Neopentyl Glycol | Monoester | Formation is clearly much faster. acs.org |

| Monoester | Diester | Slower consecutive esterification. acs.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethylhexanoic acid |

| Acetic anhydride |

| Adipoyl chloride |

| Amberlyst 15 |

| Ammonia (B1221849) |

| Benzylamine |

| Dicumyl peroxide (DCP) |

| Di-isobutyl aluminum hydride (DIBAL-H) |

| Dimethyl terephthalate |

| Ethanoic acid |

| Ethanoic anhydride |

| Ethanol |

| Ethyl acetate (B1210297) |

| Ethylene glycol |

| Iron 2-ethylhexoate |

| Isoamyl alcohol |

| Isoamyl acetate |

| Maleic anhydride |

| Menthyl-4-toluenesulfoxide |

| Methylamine |

| N,N-dimethylaminopyridine (DMAP) |

| Neopentyl glycol |

| Novozym 435 |

| Phthalic anhydride |

| Piperidine |

| Polyhydroxybutyrate (B1163853) (PHB) |

| Propionic acid |

| Pyridine |

| Styrene |

| Sulfuric acid |

| Tin(II) 2-ethylhexanoate (Sn(Oct)2) |

| Titanium isopropoxide |

| Triethylamine |

Peroxy-Acid Accumulation and Decomposition Pathways in Oxidation

The general mechanism involves the formation of an acyl radical from the aldehyde, which then reacts with oxygen to form an acylperoxy radical. This radical serves as a chain carrier, reacting with another molecule of 2-EHAL to generate peroxy-2-ethylhexanoic acid and another acyl radical. researchgate.net The peroxy-acid can then react with another aldehyde molecule in a Baeyer-Villiger-type oxidation. This step can follow two main pathways, influenced by factors such as the solvent environment. The adduct formed between the peroxy-acid and the aldehyde can decompose to yield two molecules of the carboxylic acid (2-EHA) or undergo a rearrangement that can lead to byproducts. researchgate.netresearchgate.net

Decomposition of the peroxy-acid is a crucial phase. In some industrial processes, catalysts are employed to facilitate these reactions. For instance, metal complexes of 2-ethylhexanoic acid, such as those of manganese, cobalt, or iron, can act as catalysts for oxidation reactions, often referred to as "oil drying agents". isatis.netatamanchemicals.com These catalysts can influence the decomposition rate and pathway of the peroxy-acid intermediate. Studies on analogous compounds, such as tert-butyl peroxy-2-ethylhexanoate, reveal that thermal decomposition is a complex process involving the initial cleavage of the weak oxygen-oxygen bond, followed by a series of intricate breakdown processes. doi.org The stability and decomposition kinetics of these peroxy compounds are often evaluated using calorimetric techniques to ensure process safety. doi.org In the context of 2-EHAL oxidation, catalysts like N-hydroxyphthalimide (NHPI) have been shown to promote the decomposition of the peracid, generating radicals that continue the reaction chain, ultimately leading to a high yield of 2-EHA. mdpi.com

Role of Intermolecular Forces and Solvent Effects on Reaction Dynamics

The dynamics of reactions involving this compound and its precursors are significantly influenced by intermolecular forces and the choice of solvent. These factors can alter reaction rates, selectivity, and even the dominant reaction mechanism.

Conversely, while strong intermolecular forces in protic solvents can hinder the initial oxidation, they can also enhance the selectivity towards the desired carboxylic acid product. frontiersin.org Hydrogen bonding from the solvent may promote the hydrogen transfer step in the Baeyer-Villiger oxidation rearrangement, favoring the pathway that leads to 2-ethylhexanoic acid over the formation of byproducts like esters. frontiersin.orgfrontiersin.org Research has demonstrated that by carefully selecting the solvent or using mixed solvent systems, a synergistic effect can be achieved to optimize both reaction rate and selectivity. frontiersin.org One study achieved an optimal yield of 96% for 2-EHA in isopropanol (B130326) by gradually evaporating the solvent to reduce its inhibitory interactions as the reaction progressed. frontiersin.orgfrontiersin.org

The table below summarizes research findings on the effect of different solvents on the non-catalytic autoxidation of 2-ethylhexanal (B89479) (2-ETH) to 2-ethylhexanoic acid (2-ETA), illustrating the critical role of the solvent environment.

| Solvent | Solvent Type | 2-ETH Conversion (%) | 2-ETA Selectivity (%) | Primary Intermolecular Force |

|---|---|---|---|---|

| n-Hexane | Aprotic, Non-polar | 99 | 63 | Van der Waals |

| Toluene | Aprotic, Non-polar | 99 | 75 | Van der Waals |

| Ethyl Acetate | Aprotic, Polar | 99 | 85 | Dipole-Dipole |

| Acetone | Aprotic, Polar | 99 | 88 | Dipole-Dipole |

| Isopropanol | Protic, Polar | 88 | 98 | Hydrogen Bonding |

| Methanol | Protic, Polar | 8 | >99 | Hydrogen Bonding |

Intermolecular forces such as Van der Waals forces and hydrogen bonding are also fundamental to the function of 2-ethylhexanoic acid derivatives used as external plasticizers in polymers like PVC. hallstarindustrial.com The plasticizer molecules physically interact with the polymer chains, disrupting the rigid structure and increasing flexibility by overcoming the polymer's internal intermolecular forces. hallstarindustrial.com

Advanced Applications and Functionalization in Scientific Research

Application as a Chemical Intermediate in Complex Organic Syntheses

As an acid anhydride (B1165640), 2-ethylhexanoic anhydride is a potent acylating agent, used to introduce the 2-ethylhexanoyl group onto various substrates such as alcohols, amines, and thiols. This reactivity is fundamental to its role as a chemical intermediate. The branched alkyl chain of the 2-ethylhexanoyl group can impart increased solubility in organic solvents and modify the steric and electronic properties of the resulting molecule. However, specific, detailed examples of its use in complex, multi-step organic syntheses are not widely reported in prominent scientific literature.

There is a notable distinction in the scientific literature regarding the catalytic agent in multicomponent reactions such as imidazole (B134444) synthesis. Research predominantly points to the use of 2-ethylhexanoic acid , not the anhydride, as a catalyst.

2-Ethylhexanoic acid has been effectively employed as a dual solvent-catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.netwikipedia.orgnih.govfishersci.com This method is highlighted for its efficiency and adherence to green chemistry principles. The reaction, involving an aldehyde, an aniline, ammonium (B1175870) acetate (B1210297), and benzil, proceeds with high yields under the catalytic influence of 2-ethylhexanoic acid. wikipedia.org

Key Findings on 2-Ethylhexanoic Acid in Imidazole Synthesis:

| Feature | Description | Reference |

| Role | Dual solvent and organocatalyst | researchgate.netwikipedia.org |

| Reaction Type | One-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | wikipedia.orgnih.gov |

| Efficiency | Short reaction times (30-90 minutes) and excellent yields (88-93%) | researchgate.netwikipedia.org |

| Environmental Impact | Considered a green, ecofriendly catalyst; low cost and commercially available | wikipedia.orgfishersci.com |

| Reusability | The catalyst can be recovered and reused multiple times without a significant drop in activity | researchgate.netwikipedia.org |

Note: The available research specifies 2-ethylhexanoic acid as the active catalyst in this multicomponent reaction, not this compound.

Derivatization Strategies for Analytical and Chiral Separation Enhancements

Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Acid anhydrides, as a class of compounds, are utilized as acylation reagents for this purpose. The introduction of an acyl group can enhance chromatographic separation and improve detector response.

However, a review of scientific literature does not yield specific, detailed research on the use of This compound as a derivatizing agent for enhancing analytical or chiral separations of compounds like amines and alcohols. While other anhydrides, such as trifluoroacetic anhydride, are commonly used for these purposes, the application of this compound in this context is not well-documented.

Polymer Science and Materials Modification

In polymer science, various compounds can act as initiators or catalysts to control polymerization reactions, thereby influencing the properties of the resulting polymer.

A thorough review of the scientific literature did not reveal evidence of This compound being directly used as an initiator or a primary catalyst in polymerization reactions. Instead, the related compound, tin(II) 2-ethylhexanoate (B8288628) (also known as tin(II) octoate), a salt of 2-ethylhexanoic acid, is a widely used and well-documented catalyst, particularly in ring-opening polymerization.

Scientific research extensively documents the use of tin(II) 2-ethylhexanoate as a catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govlibretexts.org The catalyst is favored for its high reactivity and low toxicity. The mechanism of ROP initiated by tin(II) 2-ethylhexanoate has been a subject of detailed study. nih.govlibretexts.org

There is no indication in the reviewed literature that This compound is used as a direct initiator or catalyst in these ROP systems.

Ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a key method for synthesizing polyesters. Various metal-based catalysts are employed to control this process. While the use of different anhydrides as monomers in ROCOP is well-established, the scientific literature does not describe a role for This compound as an initiator or part of the catalyst system for these reactions. Research in this area focuses on other catalytic systems to achieve controlled copolymerization.

Grafting and Functionalization of Polymer Matrices (e.g., Polyhydroxybutyrate)

Polyhydroxybutyrate (B1163853) (PHB) is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms. However, its inherent brittleness and processing challenges limit its applications. To overcome these limitations, chemical modification, such as grafting functional molecules onto the PHB backbone, is a key area of research. This functionalization aims to enhance properties like flexibility, thermal stability, and compatibility with other polymers.

The grafting process typically involves creating active sites on the PHB chain, often through the use of a radical initiator like dicumyl peroxide, followed by the reaction with a functional monomer. While maleic anhydride is a well-documented grafting agent for PHB, the direct application of this compound is not extensively reported in current literature. However, the principles of anhydride grafting are relevant. Anhydrides react with the hydroxyl groups present on the PHB chain, leading to the formation of ester linkages and introducing new functional groups.

In related research, metal salts of 2-ethylhexanoic acid, such as tin(II) 2-ethylhexanoate, have been utilized as catalysts in the ring-opening polymerization of lactides to synthesize functionalized polyesters. Furthermore, tin(II) 2-ethylhexanoate has been studied as a co-catalyst to enhance the grafting degree of maleic anhydride onto PHB. This suggests a role for 2-ethylhexanoate derivatives in facilitating polymer modification, even if this compound itself is not the primary grafting molecule. The functionalization of PHB remains a critical field for developing sustainable polymers with tailored properties for advanced applications.

Catalysis in Coatings and Driers

Metal carboxylates derived from 2-ethylhexanoic acid are widely used as catalysts, known as driers or siccatives, in the coatings industry. They accelerate the curing process of alkyd resins, which are common binders in solvent-based paints and varnishes. The curing of these resins is an oxidative cross-linking process, commonly referred to as autoxidation.

Research has identified oxovanadium(IV) 2-ethylhexanoate as a highly effective primary drier for alkyd-based paints. researchgate.netresearchgate.net It serves as a promising, more environmentally friendly alternative to traditional cobalt-based driers, which face increasing scrutiny due to toxicological concerns. epa.govresearchgate.net Studies have demonstrated that oxovanadium(IV) 2-ethylhexanoate exhibits excellent drying activity, often at significantly lower concentrations than cobalt(II) 2-ethylhexanoate. researchgate.netresearchgate.netmdpi.com

| Drier Compound | Alkyd Resin Type | Total Dry Time (hours) |

|---|---|---|

| Oxovanadium(IV) Compound | Short Oil-Length | < 12 |

| Cobalt(II) 2-Ethylhexanoate | Short Oil-Length | 15.4 |

| Oxovanadium(IV) Compound | Medium Oil-Length | < 12 |

| Cobalt(II) 2-Ethylhexanoate | Medium Oil-Length | > 24 |

Data sourced from research on oxovanadium(IV) compounds stabilized with N,N,N,N-chelating ligands. researchgate.netmdpi.com

The curing of alkyd resins is a radical chain reaction involving atmospheric oxygen. This autoxidation process transforms the liquid paint into a solid, durable film. Metal 2-ethylhexanoates catalyze this process primarily by accelerating the decomposition of hydroperoxides (ROOH), which are formed on the unsaturated fatty acid chains of the alkyd polymer.

The general mechanism involves the following key steps:

Initiation: The metal catalyst, with its ability to cycle between oxidation states (e.g., Co²⁺/Co³⁺ or V⁴⁺/V⁵⁺), reacts with pre-existing hydroperoxides. This redox reaction generates highly reactive free radicals (RO• and ROO•).

Propagation: These free radicals abstract hydrogen atoms from the bis-allylic positions of the unsaturated fatty acid chains, creating new alkyl radicals (R•). These alkyl radicals then react with atmospheric oxygen (O₂) to form peroxyl radicals (ROO•), which can abstract further hydrogen atoms, propagating the chain reaction and forming more hydroperoxides.

Cross-linking: The termination of these radical processes occurs through the recombination of various radical intermediates (R•, RO•, ROO•). mdpi.com This recombination forms stable covalent bonds (R-R, R-O-R, R-OO-R) between different polymer chains, resulting in a three-dimensional cross-linked network that constitutes the dry paint film. tue.nl

Exploration in Medicinal Chemistry for Biologically Active Conjugates

In medicinal chemistry, the synthesis of novel compounds with enhanced biological activity is a primary goal. This compound and its derivatives offer potential as reagents for creating biologically active conjugates due to their lipophilic nature and reactivity. The introduction of the 2-ethylhexyl group can increase the solubility of a polar drug molecule in lipids, potentially improving its ability to cross biological membranes and enhancing its bioavailability.

While direct applications of this compound are emerging, the use of its parent acid and related salts is documented. For instance, sodium 2-ethylhexanoate has been employed as a base and catalyst for the acylation of amines and the aminolysis of lactones, which are fundamental reactions in the synthesis of many pharmaceutical compounds. researchgate.net Research has also shown that ester conjugates synthesized from 2-ethylhexanoic acid can exhibit significant growth inhibition against various cancer cell lines. researchgate.net

The anhydride functional group is highly reactive towards nucleophiles such as amines and alcohols, which are common in biologically active molecules (e.g., peptides, alkaloids, and other natural products). This reactivity allows for the formation of stable amide or ester linkages. Therefore, this compound could be a valuable tool for synthesizing prodrugs or new chemical entities where increased lipophilicity is desired to modulate the pharmacological profile of a parent compound. The synthesis of heterocyclic compounds with antibacterial properties has been achieved using various anhydrides, indicating a broad utility for this class of reagents in creating molecules with therapeutic potential. mdpi.com

Environmental Behavior and Transformation Pathways of 2 Ethylhexanoic Anhydride and Its Derivatives

Environmental Distribution and Partitioning in Natural Systems

Upon release into the environment, 2-Ethylhexanoic anhydride (B1165640) is expected to rapidly hydrolyze to form two molecules of 2-Ethylhexanoic acid. The environmental distribution and partitioning of the parent anhydride are therefore transient and primarily governed by the properties of 2-EHA.

2-Ethylhexanoic acid is a moderately water-soluble compound. viu.ca Due to its carboxylic acid functional group, its partitioning behavior is highly dependent on the pH of the surrounding medium. In most natural waters, which typically have a pH range of 6 to 9, 2-EHA will exist predominantly in its ionized form, as the 2-ethylhexanoate (B8288628) anion. viu.ca This anionic form has a higher affinity for the aqueous phase, leading to an expectation that 2-EHA will be primarily found in the water column following its release. viu.ca

The potential for 2-EHA to adsorb to soil and sediment is considered to be low. This is attributed to its high water solubility and low estimated organic carbon-water (B12546825) partition coefficient (Koc). viu.ca While the neutral form of the acid may exhibit some partitioning to organic matter, the predominance of the anionic form in most environmental scenarios limits its sorption to soil and sediment particles. Consequently, soil and sediment are not anticipated to be significant sinks for 2-EHA. viu.ca

The volatility of 2-EHA is low, suggesting that volatilization from water or soil surfaces is not a significant environmental fate process. arkema.com The potential for bioaccumulation in aquatic organisms is also considered to be low, based on its low estimated bioconcentration factor (BCF). arkema.com

Table 1: Physicochemical Properties and Environmental Partitioning of 2-Ethylhexanoic Acid

| Property | Value | Implication for Environmental Distribution |

| Water Solubility | Moderately soluble viu.ca | Predominantly partitions to the aqueous phase. |

| pKa | ~4.8 | Exists primarily as the anion in most natural waters (pH 6-9), enhancing water solubility. viu.ca |

| Log Koc | Low viu.ca | Low potential for adsorption to soil and sediment. |

| Volatility | Low arkema.com | Not expected to be a significant removal mechanism from water or soil. |

| Bioaccumulation Factor (BCF) | Low arkema.com | Low potential for bioaccumulation in aquatic organisms. |

Biodegradation Dynamics and Microorganism Interactions

The biodegradation of 2-Ethylhexanoic anhydride is preceded by its hydrolysis to 2-Ethylhexanoic acid. Therefore, the microbial interactions and degradation pathways are those of 2-EHA and its subsequent metabolite, 2-Ethylhexanol.

2-Ethylhexanoic acid is considered to be readily biodegradable in the environment. researchgate.net A variety of microorganisms have been shown to be capable of degrading plasticizers that release 2-EHA, indicating a widespread capacity for its breakdown in complex ecosystems. nih.govresearchgate.net For instance, soil microbes can readily oxidize 2-Ethylhexanol to 2-EHA. nih.gov

Formation and Persistence of Metabolites (e.g., 2-Ethylhexanoic Acid, 2-Ethylhexanol)

Studies have shown that while 2-Ethylhexanol is readily biodegradable, 2-Ethylhexanoic acid can exhibit some degree of persistence under certain conditions. arkema.comresearchgate.netresearchgate.net For example, in some wastewater treatment processes, 2-EHA has been identified as a recalcitrant product of plasticizer degradation. sludgenews.org The branching in the structure of 2-EHA may contribute to its slower degradation compared to straight-chain fatty acids.

Recalcitrance of Metabolites in Complex Ecosystems

While generally considered biodegradable, the complete mineralization of 2-EHA and 2-Ethylhexanol in complex ecosystems can be influenced by various factors. The presence of other organic compounds, nutrient availability, and the specific microbial communities present can all affect the rate and extent of degradation. In some environments, the breakdown of plasticizers can lead to the accumulation of 2-EHA and 2-Ethylhexanol, suggesting that under certain conditions, these metabolites can be more persistent. researchgate.net The toxicity of 2-EHA to some bacteria at high concentrations could also potentially limit its degradation rate in highly contaminated environments. nih.gov

Abiotic Degradation Processes and Environmental Half-Lives

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound and its derivatives in the environment.

Once formed, 2-Ethylhexanoic acid is not expected to undergo significant abiotic degradation through hydrolysis. arkema.com However, it can be subject to atmospheric photo-oxidation. The atmospheric half-life of 2-EHA due to reaction with hydroxyl radicals is estimated to be around 1.2 days. canada.ca Direct photolysis is not considered a significant degradation pathway as 2-EHA does not absorb light in the environmentally relevant UV spectrum. arkema.com

For 2-Ethylhexanol, volatilization from surface water followed by atmospheric photo-oxidation is a potential abiotic degradation pathway. The estimated half-life for 2-Ethylhexanol in a model river due to volatilization is approximately 1.7 days. canada.ca

Table 2: Environmental Half-Lives of this compound Derivatives

| Compound | Degradation Process | Compartment | Estimated Half-Life |

| This compound | Hydrolysis | Water | Rapid (minutes to hours - qualitative) |

| 2-Ethylhexanoic acid | Atmospheric Photo-oxidation | Air | ~1.2 days canada.ca |

| 2-Ethylhexanol | Volatilization | Model River | ~1.7 days canada.ca |

Modeling of Environmental Fate and Exposure Pathways

The environmental fate and transport of this compound and its derivatives can be predicted using various environmental models. These models utilize the physicochemical properties of the compounds, along with environmental parameters, to estimate their distribution and persistence in different compartments such as air, water, soil, and sediment.

For this compound, the primary modeling consideration would be its rapid hydrolysis to 2-EHA. Fate models would therefore quickly convert the anhydride to the acid, and the subsequent transport and transformation would be based on the properties of 2-EHA.

Models such as ChemCAN can be used to estimate environmental concentrations of related compounds. researchgate.net These models typically divide the environment into different compartments and use mass balance equations to describe the movement and degradation of the chemical. For organic acids like 2-EHA, it is crucial that these models account for the pH-dependent speciation, as this significantly influences their partitioning behavior. researchgate.net

Exposure pathway modeling can be used to estimate the potential for human and ecological receptors to come into contact with these substances. For 2-EHA, the primary exposure pathways are likely to be through contaminated water, given its preference for the aqueous phase. nih.gov Inhalation of the parent compound or its derivatives is also a potential exposure route, particularly in occupational settings.

Advanced Analytical Methodologies for 2 Ethylhexanoic Anhydride and Its Research Context

Chromatographic Separations and Detection

Chromatography, particularly gas chromatography, is an indispensable tool for the analysis of 2-Ethylhexanoic anhydride (B1165640) and its precursors. It allows for the separation and quantification of components in complex mixtures, which is crucial for process monitoring and quality control.

Gas Chromatography (GC) for Reaction Product Analysis

Gas chromatography (GC) is frequently employed to analyze the composition of reaction products during the synthesis of 2-ethylhexanoic acid, the direct precursor to 2-Ethylhexanoic anhydride. researchgate.netmdpi.com By monitoring the reaction mixture, researchers can determine the conversion of reactants and the selectivity towards the desired products. mdpi.com For instance, in the N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, GC analysis is performed on samples taken directly from the post-reaction mixture. researchgate.netmdpi.com

A flame ionization detector (FID) is commonly used for quantification. researchgate.net The analysis allows for the identification and measurement of the main product, 2-ethylhexanoic acid, as well as various byproducts that may be present, such as heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate. mdpi.com The concentration of each substance is typically calculated using pre-prepared calibration curves to ensure accuracy. researchgate.net

Below is a table detailing typical GC conditions for analyzing reaction mixtures in the synthesis of 2-ethylhexanoic acid.

| Parameter | Condition |

|---|---|

| Instrument | Agilent 8890 Gas Chromatograph |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-WAXetr (50 m × 0.32 mm × 1 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 270 °C |

| Oven Temperature Program | 50 °C, then 3 °C/min to 65 °C, 5 °C/min to 120 °C, 15 °C/min to 200 °C, hold for 15 min |

| Injection Volume | 1 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

While GC with FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for structural confirmation of the separated components. researchgate.net The coupling of a mass spectrometer to a gas chromatograph provides mass spectra for each eluted peak, which serve as a molecular fingerprint, allowing for positive identification by comparing the fragmentation patterns to spectral libraries like the NIST mass spectra library. researchgate.netnih.gov

For this compound, GC-MS analysis reveals a characteristic fragmentation pattern. The mass spectrum from the NIST database shows a total of 58 peaks, with key mass-to-charge ratios (m/z) that are indicative of its structure. nih.gov

The table below summarizes the most significant peaks in the mass spectrum of this compound. nih.gov

| m/z Value | Significance |

|---|---|

| 127 | Top Peak (Base Peak) |

| 57 | 2nd Highest Peak |

| 99 | 3rd Highest Peak |

This technique is not only used to confirm the final product but also to identify intermediates and byproducts in the reaction mixture, providing a comprehensive understanding of the chemical process. researchgate.netresearchgate.net

Derivatization for Enhanced Chromatographic Performance and Chiral Analysis

Direct analysis of carboxylic acids like 2-ethylhexanoic acid by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and adsorption on the column. damascusuniversity.edu.sycolostate.edu Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic performance. damascusuniversity.edu.syresearchgate.net

Common derivatization strategies for carboxylic acids include:

Alkylation/Esterification : This involves replacing the acidic proton of the carboxyl group with an alkyl group, forming an ester. weber.hu For example, 2-ethylhexanoic acid can be converted to its pentafluorobenzyl ester, which is highly responsive to an electron capture detector (ECD), making it suitable for trace analysis. nih.gov

Silylation : This is a widely used method where the active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net Silyl derivatives are generally thermally stable and produce sharp, symmetrical peaks in GC analysis. weber.hu

2-Ethylhexanoic acid is a chiral molecule, existing as (R) and (S) enantiomers. leffingwell.comwikipedia.org The analysis of enantiomers requires a chiral separation method. In GC, this is often achieved by derivatizing the racemic acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. researchgate.net

Spectroscopic Characterization

Spectroscopy provides crucial information about the molecular structure and functional groups present in this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the most distinctive feature in its IR spectrum is the presence of two carbonyl (C=O) stretching bands, which is characteristic of an acid anhydride functional group. fishersci.com These two bands arise from symmetric and asymmetric stretching vibrations of the C=O groups. The parent compound, 2-ethylhexanoic acid, by contrast, shows a broad O-H stretching band and a single C=O stretching band for the carboxylic acid group. chemicalbook.comnist.gov The presence of the dual carbonyl peaks and the absence of the broad hydroxyl (O-H) band confirm the formation of the anhydride.

The table below lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | ~2850-3000 |

| C=O (anhydride) | Asymmetric Stretching | ~1800-1850 |

| C=O (anhydride) | Symmetric Stretching | ~1740-1790 |

| C-O (anhydride) | Stretching | ~1000-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for complete structural elucidation. weebly.com Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of this compound.

The ¹H NMR spectrum would show signals corresponding to all the different types of protons in the molecule. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would provide information about adjacent protons.

The ¹³C NMR spectrum for this compound provides information on each unique carbon atom in the structure. nih.gov The spectrum recorded on a Bruker AM-270 instrument confirms the carbon skeleton. nih.gov Key signals would include a downfield peak for the carbonyl carbons and several peaks in the upfield region for the aliphatic carbons of the ethyl and hexanoyl chains.

The table below outlines the expected chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~170-175 |

| -CH- (Chiral Center) | ~45-55 |

| -CH₂- (Alkyl Chains) | ~10-40 |

| -CH₃ (Alkyl Chains) | ~10-20 |

Together, these advanced analytical methodologies provide a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity in various research and industrial contexts.

X-ray Crystallography for Solid-State Structure Determination

The structural information obtained is vital for understanding the material's properties, such as porosity, stability, and catalytic activity. nih.gov For instance, in pillared-paddlewheel MOFs, the aliphatic chain of the 2-ethylhexanoate (B8288628) ligand can influence the framework's flexibility and guest-molecule interactions. High-resolution powder X-ray diffraction (PXRD) is particularly important for analyzing samples with low crystallinity or for studying structural transformations that occur during guest adsorption/desorption cycles. mdpi.com

Research into MOFs containing aliphatic dicarboxylate linkers, which are structurally related to 2-ethylhexanoate, demonstrates the power of crystallography in distinguishing various ligand conformations (e.g., anti-gauche vs. gauche-gauche). mdpi.com This conformational information is critical for accurately modeling the framework and predicting its behavior.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 42.1 |

| b (Å) | 41.0 |

| c (Å) | 72.5 |

| β (°) | 104.4 |

Note: Data is representative of a related MOF system to illustrate typical parameters determined by X-ray crystallography. nih.gov

Electron Paramagnetic Resonance (EPR) for Active Species Monitoring in Catalysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for detecting and characterizing species with unpaired electrons. mdpi.com In the context of this compound chemistry, this methodology is particularly valuable for studying catalytic reactions involving transition metal 2-ethylhexanoates. Many transition metals, such as cobalt(II), copper(II), and manganese(II/III/IV), are paramagnetic and can act as active centers in catalysis. ethz.chnih.gov

EPR spectroscopy allows for the in situ or operando monitoring of these paramagnetic catalytic species, providing information on the metal's oxidation state, coordination geometry, and interaction with substrates or intermediates. springernature.com For example, in oxidation reactions catalyzed by manganese complexes, EPR can track the cycling between different manganese oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), which is crucial for elucidating the reaction mechanism. researchgate.net

By analyzing the EPR spectrum's g-values and hyperfine coupling constants, researchers can identify transient radical intermediates and characterize the electronic structure of the active site. Dynamic EPR studies on hydrogenation systems based on Co(acac)₂ (a related β-diketonate complex) demonstrate the ability to detect highly reactive paramagnetic intermediates that are precursors to the catalytically active structures. mdpi.com This level of mechanistic detail is often inaccessible by other techniques.

| Parameter | Description | Typical Value |

|---|---|---|

| gₓ, gᵧ, gz | Anisotropic g-values indicating the electronic environment | 1.5 - 6.3 |

| A(Co) | Hyperfine coupling constant to the Cobalt nucleus (S=3/2) | Variable (G) |

| Spin State | Effective spin of the electronic ground level | S' = 1/2 (from a high-spin S=3/2 state) |

Note: Values are representative for sulfonamide adducts of Co(II) carbonic anhydrases, illustrating the types of parameters obtained in studies of Co(II) coordination environments. nih.gov

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Reaction Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is widely used to study the kinetics of chemical reactions, such as polymerization. A prominent application involving a derivative of 2-ethylhexanoic acid is the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, which is often catalyzed by tin(II) 2-ethylhexanoate (also known as stannous octoate). acs.orgresearchgate.netnih.gov

By performing non-isothermal DSC experiments at several different heating rates, kinetic parameters can be determined using isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose). nih.gov These methods allow for the calculation of the activation energy (Ea) as a function of the extent of conversion, providing insight into the complexity of the reaction mechanism. youtube.comlibretexts.org The data can be used to predict reaction behavior under various thermal conditions, which is essential for optimizing industrial polymerization processes. mpg.de

| Kinetic Method | Initiator Conc. (mol%) | Average Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Friedman (Differential) | 1.0 | 70.5 |

| Friedman (Differential) | 1.5 | 67.0 |

| Friedman (Differential) | 2.0 | 64.9 |

| Kissinger-Akahira-Sunose (Integral) | 1.0 | 80.4 |

| Kissinger-Akahira-Sunose (Integral) | 1.5 | 75.6 |

| Kissinger-Akahira-Sunose (Integral) | 2.0 | 64.9 |

Data sourced from a study on the non-isothermal DSC analysis of ε-caprolactone ROP. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is fundamental for assessing the thermal stability and decomposition profile of materials. Metal 2-ethylhexanoates are frequently used as precursors for the synthesis of metal oxide nanoparticles and thin films via thermal decomposition (e.g., metal organic deposition). researchgate.net TGA is therefore essential for determining the precise temperatures at which the organic ligands decompose, leaving behind the desired inorganic material.

A typical TGA curve for a metal 2-ethylhexanoate shows one or more mass loss steps corresponding to the volatilization and/or decomposition of the 2-ethylhexanoate groups. researchgate.net The temperature at which decomposition begins (onset temperature) and the percentage of residual mass are key parameters obtained from the analysis. researchgate.net These data are critical for designing annealing protocols in materials synthesis to ensure complete removal of organic components and the formation of a pure inorganic phase. researchgate.net Studies on the thermal degradation of related poly(2-ethyl hexyl acrylate) also utilize TGA to determine decomposition kinetics and thermal stability. nih.gov

| Temperature Range (°C) | Process | Final Residue (%) |

|---|---|---|

| ~150 - 450 | Partial volatilization and decomposition | 18.40 |

Data reflects the residue after heating, corresponding to the conversion to SnO₂. researchgate.net

Computational and Theoretical Investigations of 2 Ethylhexanoic Anhydride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure of 2-ethylhexanoic anhydride (B1165640), providing insights into its geometry, stability, and chemical reactivity. researchgate.netnih.gov

A primary step in these calculations is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in the molecule. For 2-ethylhexanoic anhydride, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly around the flexible ethyl and hexyl chains and the central anhydride functional group. researchgate.net These calculations often reveal multiple stable conformers due to the rotational freedom of the alkyl chains. researchgate.net

Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge. In this compound, the MEP map would show high electron density (negative potential) around the carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack. Conversely, the carbonyl carbon atoms would exhibit a positive potential, marking them as susceptible to nucleophilic attack.

Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For an anhydride, the LUMO is typically localized on the antibonding π* orbitals of the carbonyl groups, making them the primary sites for accepting electrons from a nucleophile.

| Property | Calculated Value (Hypothetical) | Method | Significance |

| Optimized C=O Bond Length | 1.19 Å | B3LYP/6-311G(d,p) | Indicates the strength and nature of the carbonyl double bond. |

| Optimized C-O-C Angle | 117.5° | B3LYP/6-311G(d,p) | Defines the geometry of the central anhydride linkage. |

| HOMO Energy | -7.2 eV | B3LYP/6-311G(d,p) | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -0.5 eV | B3LYP/6-311G(d,p) | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311G(d,p) | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | B3LYP/6-311G(d,p) | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of chemical processes. mdpi.com For this compound, MD simulations are invaluable for studying the mechanisms of reactions such as hydrolysis, which is a characteristic reaction for anhydrides. researchgate.netrsc.org

To simulate a reaction like hydrolysis, the this compound molecule is placed in a simulation box filled with water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time. mdpi.com

MD simulations can be used to explore the free energy landscape of the reaction. By using enhanced sampling techniques, it is possible to identify stable reaction intermediates and the high-energy transition states that connect them. For the hydrolysis of this compound, the simulation would model the approach of a water molecule to one of the carbonyl carbons, the formation of a tetrahedral intermediate, proton transfer events, and the final cleavage of the C-O-C bond to yield two molecules of 2-ethylhexanoic acid. acs.org

These simulations provide detailed, atomistic insights into the reaction pathway, including the role of surrounding water molecules in stabilizing intermediates and facilitating proton transfers. The calculated activation energy (the energy barrier of the transition state) can be compared with experimental kinetic data to validate the simulated mechanism. researchgate.net

| Simulation Parameter | Typical Value/Method | Purpose in Simulation |

| System Composition | 1 Anhydride Molecule + ~2000 Water Molecules | To model the hydrolysis reaction in an aqueous environment. |

| Force Field | OPLS-AA / AMBER | To define the potential energy and forces between atoms. |

| Simulation Time | 10 - 100 nanoseconds (ns) | To allow sufficient time for the reaction pathway to be sampled. |

| Temperature | 298 K (25 °C) | To simulate the reaction under standard conditions. |

| Key Output | Free Energy Profile | To identify intermediates, transition states, and the overall reaction barrier. |

| Reaction Coordinate | Distance (H₂O-Carbonyl Carbon) | To track the progress of the nucleophilic attack. |

Modeling of Catalytic Mechanisms and Substrate-Enzyme Interactions

Many biological and industrial reactions involving anhydrides are catalyzed by enzymes, such as lipases or acyltransferases. rsc.org Understanding how this compound interacts with an enzyme's active site is crucial for applications in biocatalysis or for assessing its biochemical effects. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the state-of-the-art for modeling such complex systems. nih.govnih.govnsf.gov

In a QM/MM simulation, the system is partitioned into two regions. nsf.gov The QM region, which includes the substrate (this compound) and the key amino acid residues in the enzyme's active site directly involved in the reaction (e.g., the catalytic triad (B1167595) of a lipase), is treated with a high-level quantum chemical method. chemrxiv.orgrsc.org This accurately describes the bond-making and bond-breaking processes. The rest of the enzyme and the surrounding solvent are treated with a classical MM force field, which efficiently accounts for the structural and electrostatic influence of the broader protein environment. nih.gov

The first step is typically molecular docking, which predicts the preferred binding orientation of the anhydride within the enzyme's active site. nih.gov Following docking, QM/MM simulations can be used to model the entire catalytic cycle: substrate binding, formation of the acyl-enzyme intermediate, and subsequent reaction (e.g., hydrolysis or transfer of the 2-ethylhexanoyl group to another molecule). nih.govacs.org These simulations can reveal the precise roles of active site residues in stabilizing the transition state and lowering the activation energy of the reaction.

| Modeling Step | Computational Method | Objective |